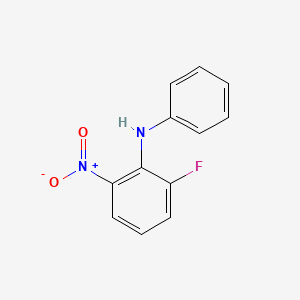

(2-Fluoro-6-nitrophenyl)phenylamine

Beschreibung

(2-Fluoro-6-nitrophenyl)phenylamine is a fluorinated nitroaromatic amine characterized by a phenylamine (aniline) backbone substituted with a fluorine atom and a nitro group at the 2- and 6-positions of the benzene ring, respectively. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and catalysis.

Key physicochemical properties inferred from structurally related compounds include:

Eigenschaften

Molekularformel |

C12H9FN2O2 |

|---|---|

Molekulargewicht |

232.21 g/mol |

IUPAC-Name |

2-fluoro-6-nitro-N-phenylaniline |

InChI |

InChI=1S/C12H9FN2O2/c13-10-7-4-8-11(15(16)17)12(10)14-9-5-2-1-3-6-9/h1-8,14H |

InChI-Schlüssel |

IDXNWPGUKIUXAF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=C(C=CC=C2F)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Thermodynamic Stability

- Volatility : Phenylcarbazole derivatives (e.g., CBP, TCB) exhibit lower volatility than phenylamine analogues (e.g., TPB, TDAB) due to reduced entropy of sublimation (DsubS ≈ 251–256 vs. 292–298 J/K/mol) .

- Melting Behavior : The rigid structure of carbazolyl derivatives leads to higher melting points compared to flexible phenylamine analogues .

Electronic and Optical Properties

- Band Gap : Substitution with electron-withdrawing groups (e.g., nitro, fluoro) reduces conjugation, widening the band gap compared to unsubstituted phenylamines .

- Redox Activity: The nitro group in (2-Fluoro-6-nitrophenyl)phenylamine enables redox reactions, similar to 2-nitrodiphenylamine, which undergoes reduction to form aminophenyl derivatives .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Volatility (DsubS, J/K/mol) | Bioactivity (Nrf2 Activation) |

|---|---|---|---|---|

| (2-Fluoro-6-nitrophenyl)phenylamine | 232.21* | Not reported | Not reported | Not tested |

| 2-Nitrodiphenylamine | 214.22 | ~120–130 | 292–298 | Low |

| (3,4-Dimethyl)phenylamine | 135.18 | ~80–90 | Not reported | High (Compound 4) |

| Phenylcarbazole (CBP) | 307.36 | ~250 | 251–256 | Not applicable |

*Calculated value.

Vorbereitungsmethoden

Reaction Overview

The most direct and well-documented synthesis of 2-fluoro-6-nitroaniline involves the hydrolysis of N-(2-fluoro-6-nitrophenyl)acetamide (CAS 342-52-9) under acidic conditions. This method leverages the stability of the acetamide intermediate to facilitate controlled deprotection.

Reaction Conditions

-

Reactants : N-(2-Fluoro-6-nitrophenyl)acetamide (0.0151 mol), concentrated H₂SO₄ (30 mL).

-

Temperature : 50°C for 2 hours.

-

Workup : The reaction mixture is cooled, poured into ice, and extracted with diethyl ether. Purification via flash chromatography yields the final product.

Key Data

Mechanistic Insights

The reaction proceeds via acid-catalyzed cleavage of the acetamide group. Sulfuric acid protonates the carbonyl oxygen, increasing the electrophilicity of the adjacent carbon and facilitating nucleophilic attack by water. The nitro and fluorine groups remain stable under these conditions due to their electron-withdrawing nature, which prevents undesired side reactions such as denitration or defluorination.

Selective Reduction of Dinitrofluorobenzenes

Hypothetical Adaptation for 2-Fluoro-6-nitroaniline

If 1,3-dinitro-2-fluorobenzene were available, a similar reduction protocol could theoretically yield 2-fluoro-6-nitroaniline. However, the regioselectivity of such a reaction would depend on steric and electronic factors, necessitating careful optimization:

-

Proposed Conditions : Iron powder (2.5–4 mol eq.), acetic acid (0.01–1 mol eq.), 85–95°C.

-

Challenges : Ensuring selective reduction of the correct nitro group while avoiding over-reduction or defluorination.

Diazotization and Functional Group Manipulation

Diazotization of Fluoro-nitroaniline Precursors

Diazotization reactions are widely used to modify aromatic amines. For instance, 3-chloro-5-methyl-4-nitroaniline undergoes diazotization followed by hypophosphorous acid reduction to eliminate the amino group, yielding intermediates for further functionalization.

Comparative Analysis of Methods

Q & A

What are the optimal synthetic routes for (2-Fluoro-6-nitrophenyl)phenylamine, and how can reaction conditions be optimized?

Level : Basic

Answer :

The synthesis typically involves coupling fluorinated nitroaromatic precursors with phenylamine derivatives. Key steps include:

- Borylation : Use of 2-fluoro-6-nitrophenyl compounds with boronic acid derivatives under palladium catalysis (e.g., Pd(OAc)₂) in solvents like THF or DMF .

- Cross-Coupling : Suzuki-Miyaura reactions require precise temperature control (80–100°C), bases (e.g., K₂CO₃), and inert atmospheres to minimize side reactions .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol) ensures high purity.

Optimization : Adjust solvent polarity and catalyst loading to improve yields. Monitor intermediates via TLC and confirm final product identity using NMR (¹H/¹³C) and high-resolution mass spectrometry .

How do electron-withdrawing groups (EWGs) like nitro and fluorine influence the reactivity of (2-Fluoro-6-nitrophenyl)phenylamine in cross-coupling reactions?

Level : Advanced

Answer :

The nitro (-NO₂) and fluoro (-F) groups:

- Enhance Electrophilicity : Activate the aromatic ring for nucleophilic substitution or metal-catalyzed coupling by withdrawing electron density .

- Stabilize Intermediates : Facilitate transition states in Suzuki-Miyaura reactions, improving reaction rates.

- Impact Selectivity : Fluorine’s ortho/para-directing effects influence regioselectivity in subsequent functionalization.

Methodological Insight : Compare reaction outcomes using substituent-variant analogs (e.g., replacing -NO₂ with -CN) to isolate electronic effects. DFT calculations can model charge distribution in intermediates .

What analytical techniques are critical for resolving contradictions in spectroscopic data during characterization?

Level : Advanced

Answer :

Contradictions in NMR or mass spectra may arise from:

- Tautomerism : Use variable-temperature NMR to detect dynamic equilibria.

- Impurity Signals : Employ 2D NMR (e.g., HSQC, HMBC) to assign overlapping peaks .

- Isotopic Patterns : High-resolution mass spectrometry (HRMS) distinguishes molecular ions from fragments.

Case Study : Conflicting ¹⁹F NMR signals in fluorinated analogs can be resolved by comparing coupling constants and referencing fluorinated standards .

How can researchers validate the purity of (2-Fluoro-6-nitrophenyl)phenylamine derivatives?

Level : Basic

Answer :

Essential Techniques :

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization.

- HPLC : Quantify purity with reverse-phase columns (C18) and UV detection at λ = 254 nm.

- Elemental Analysis : Confirm C, H, N, F content within ±0.4% theoretical values .

Best Practice : Cross-validate results with multiple methods (e.g., NMR + HRMS) to rule out co-eluting impurities .

What strategies mitigate challenges in synthesizing sterically hindered derivatives of (2-Fluoro-6-nitrophenyl)phenylamine?

Level : Advanced

Answer :

Challenges : Steric hindrance from ortho-substituents (e.g., -NO₂, -F) slows nucleophilic attack.

Solutions :

- Catalyst Selection : Bulky ligands (e.g., XPhos) enhance palladium catalyst turnover in Suzuki reactions .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yields under high-temperature conditions .

- Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to stabilize charged intermediates .

How does the presence of phenylamine moieties enhance catalytic applications of fluorinated aromatics?

Level : Advanced

Answer :

Phenylamine groups:

- Promote Metal Binding : Nitrogen lone pairs coordinate with transition metals (e.g., Pd, Ag), facilitating catalytic cycles in CO₂ reduction or cross-coupling .

- Modify Electronic Properties : Enhance electron-donating capacity in bulk heterojunction solar cells, as shown in azomethine-based materials .

Experimental Validation : XPS and XAFS analysis confirm Pd-N bond formation in catalysts, correlating with improved turnover numbers in bicarbonate reactions .

What functional groups in (2-Fluoro-6-nitrophenyl)phenylamine suggest potential in drug discovery?

Level : Basic

Answer :

- Nitro Group : Serves as a bioisostere for carboxylates or phosphates in enzyme inhibitors.

- Fluorine : Enhances metabolic stability and membrane permeability via hydrophobic interactions.

- Primary Amine : Enables Schiff base formation with carbonyl groups in target proteins.

Screening : Test cytotoxicity and target binding using fluorescence polarization assays. Compare bioactivity with non-fluorinated analogs to isolate fluorine’s role .

How can computational methods predict the reactivity of (2-Fluoro-6-nitrophenyl)phenylamine in novel reactions?

Level : Advanced

Answer :

- DFT Calculations : Model transition states to predict activation barriers for nucleophilic aromatic substitution.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- Docking Studies : Assess binding affinities with biological targets (e.g., Nrf2 transcription factors) .

Validation : Correlate computed reaction energies with experimental yields from kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.